Diclofensine ((±)-trans-3-(3,4-Dichlorophenyl)-N-methyl-1-indanamine hydrochloride) is a synthetic compound that has been investigated for its psychoactive properties. [] It belongs to the class of triple reuptake inhibitors (TRIs). [] In scientific research, Diclofensine is primarily recognized for its ability to inhibit the reuptake of three neurotransmitters: dopamine, norepinephrine, and serotonin. [, ] This property makes it a valuable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes.
Diclofensine, also known as Ro 8-4650, is a stimulant drug developed by Hoffmann-La Roche in the 1970s. Initially researched as an antidepressant, it functions primarily as a triple monoamine reuptake inhibitor, affecting dopamine, norepinephrine, and serotonin transporters. The compound is recognized for its potential antidepressant effects but was ultimately discontinued due to concerns regarding its abuse potential. The active isomer responsible for its pharmacological activity is the (S)-isomer .
The synthesis of diclofensine involves several key steps:
This multi-step synthesis highlights the complexity of creating this compound, emphasizing the importance of reaction conditions and reagent choice.
Diclofensine's molecular structure can be described as follows:
The compound features a tetrahydroisoquinoline core structure, which is characteristic of several psychoactive substances. The presence of chlorine atoms and a methyl group contributes to its unique pharmacological profile .
Diclofensine participates in various chemical reactions typical for its structure:
Diclofensine's mechanism of action involves the inhibition of monoamine reuptake:
While diclofensine was initially developed for treating depression, its applications have shifted due to its classification as a new psychoactive substance:
Diclofensine (Ro 8-4650) is a synthetic psychoactive compound featuring a 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold as its central structural motif. This core consists of a fused benzene ring and piperidine heterocycle, conferring rigidity to the molecular framework. Key substituents critically determine its pharmacological profile:
Table 1: Structural Components of Diclofensine
Structural Region | Chemical Substituent | Role in Molecular Function |
---|---|---|
Core Framework | Tetrahydroisoquinoline | Provides 3D rigidity |
C4 Position | 3,4-Dichlorophenyl | Enhances DAT/NET affinity |
N2 Position | Methyl group | Modulates lipophilicity |
C7 Position | Methoxy group | Influences electronic density |
The strategic placement of chlorine atoms induces steric and electronic effects that optimize binding to neurotransmitter transporters, while the methoxy group contributes to π-stacking interactions within the synaptic cleft environment [1] [9].
Diclofensine exists as a racemic mixture due to a chiral center at the C4 position where the dichlorophenyl group attaches. Stereochemical studies demonstrate that the (S)-enantiomer drives the primary pharmacological activity. Research indicates a 10- to 20-fold greater potency in the (S)-isomer for monoamine reuptake inhibition compared to the (R)-counterpart. This enantioselectivity arises from optimized spatial alignment with transporter binding pockets, particularly the dopamine transporter (DAT) [1] [9]. Hoffmann-La Roche’s synthesis patents explicitly describe chiral resolution methods to isolate the (S)-form, acknowledging its superior efficacy in preclinical models [1].
Diclofensine has the standardized molecular formula C₁₇H₁₇Cl₂NO, corresponding to a molecular weight of 322.23 g·mol⁻¹ [1] [5]. Elemental composition analysis reveals:
The presence of two chlorine atoms (atomic mass 35.45 Da each) contributes significantly to the molecular weight and enhances lipid solubility, facilitating blood-brain barrier penetration [1] [5].
To improve pharmaceutical handling, diclofensine is commonly converted to its hydrochloride salt form. This salt formation involves protonation of the tertiary amine group (N2) by hydrochloric acid, generating a crystalline solid with enhanced aqueous solubility. Key advantages include:
Table 2: Comparative Properties of Diclofensine Forms
Property | Freebase | Hydrochloride Salt |
---|---|---|
Physical State | Oily liquid | Crystalline solid |
Aqueous Solubility | Low (<1 mg/mL) | High (>100 mg/mL) |
Melting Point | Not applicable | >200°C (dec.) |
Storage Stability | Sensitive to oxidation | Improved; stable at -20°C |
Salt formation follows general principles observed for amine-containing pharmaceuticals, where counterion selection (e.g., HCl) balances solubility, crystallinity, and dissociation kinetics [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7